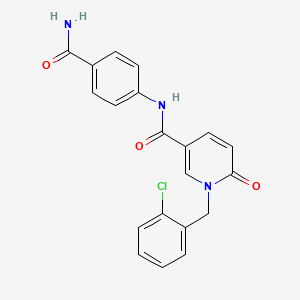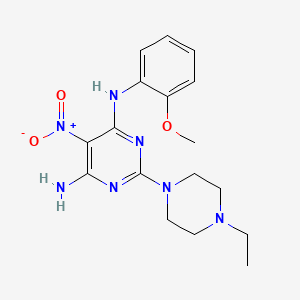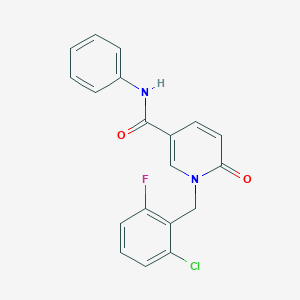![molecular formula C22H20N4O2S2 B11253406 N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253406.png)
N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)丙酰胺是一种复杂的含有多种官能团的有机化合物,包括芳香族、噻唑、噁二唑和酰胺。
准备方法
合成路线和反应条件
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)丙酰胺的合成通常涉及多步有机反应。可能的合成路线包括:
噻唑环的形成: 从合适的先驱体开始,噻唑环可以通过涉及硫脲衍生物和α-卤代酮的环化反应来合成。
噁二唑的形成: 噁二唑环可以通过在脱水条件下使酰肼与羧酸衍生物反应来形成。
偶联反应:
工业生产方法
此类复杂化合物的工业生产方法通常涉及优化反应条件以最大化产率和纯度。这可能包括使用催化剂、控制温度和压力条件以及纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)丙酰胺可以发生各种化学反应,包括:
氧化: 硫代基可以氧化为亚砜或砜。
还原: 硝基(如果存在)可以还原为胺。
取代: 苯环上可能发生芳香取代反应。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用钯碳 (Pd/C) 进行催化氢化,或使用硼氢化钠 (NaBH4) 进行化学还原。
取代: 使用溴或硝酸等试剂进行亲电芳香取代。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,硫代基的氧化将产生亚砜或砜,而硝基的还原将产生胺。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 在酶学研究中作为生化探针或抑制剂的潜在用途。
医药: 由于其结构特征,可能具有治疗应用,这些特征可能与生物靶标相互作用。
工业: 用于开发具有特定性能的新材料。
作用机制
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)丙酰胺的作用机制将取决于其特定的应用。在医药环境中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括抑制酶活性或调节信号转导途径。
相似化合物的比较
类似化合物
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)丁酰胺: 与丙酰胺部分相比,具有丁酰胺部分的类似结构。
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)乙酰苯胺: 具有乙酰苯胺部分的类似结构。
独特性
N-(2-甲基苯基)-3-(3-{[(4-苯基-1,3-噻唑-2-基)硫代]甲基}-1,2,4-噁二唑-5-基)丙酰胺的独特性在于其特定官能团的组合,这可能与类似化合物相比,赋予其独特的化学反应性和生物活性。
属性
分子式 |
C22H20N4O2S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-3-[3-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-7-5-6-10-17(15)23-20(27)11-12-21-25-19(26-28-21)14-30-22-24-18(13-29-22)16-8-3-2-4-9-16/h2-10,13H,11-12,14H2,1H3,(H,23,27) |
InChI 键 |
HXMROYULGAFHDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide](/img/structure/B11253327.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11253333.png)
![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253348.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11253352.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide](/img/structure/B11253366.png)
![N-(2-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253374.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253386.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)


![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253421.png)
